molecular formula C12H14BNO4 B1451386 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 850567-32-7

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No. B1451386
CAS RN: 850567-32-7
M. Wt: 247.06 g/mol
InChI Key: ATSICDGBVQTFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the molecular formula C12H14BNO4 and a molecular weight of 247.1 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2 . The SMILES representation is B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 247.1 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 469.8±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has a molar refractivity of 63.0±0.4 cm3, a polar surface area of 61 Å2, and a polarizability of 25.0±0.5 10-24 cm3 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions. The boronic acid moiety can interact with certain amino acid side chains, making it valuable for the isolation and characterization of specific peptides or proteins within complex biological samples .

Drug Discovery

In the realm of drug discovery , the compound’s structure is conducive to forming stable complexes with various biomolecules. This characteristic is exploited in the development of new pharmaceuticals, particularly in the identification of potential drug candidates through high-throughput screening methods .

Material Science

Material science: applications include the development of novel polymers. The boronic acid group can form reversible covalent bonds with diols, which is advantageous for creating self-healing materials that can repair themselves after damage .

Chemical Synthesis

The compound serves as a versatile building block in chemical synthesis . It can be used to introduce a phenylboronic acid group into larger molecules, which is a crucial step in the synthesis of various organic compounds, including complex natural products and potential therapeutic agents .

Analytical Chemistry

In analytical chemistry , this compound is used as a reagent for the detection and quantification of sugars, glycoproteins, and other polyols. The boronic acid moiety forms complexes with these compounds, which can then be measured using different analytical techniques .

Chromatography

For chromatography , which is a technique for separating mixtures, the compound can be attached to chromatographic resins. It acts as an affinity ligand for molecules containing cis-diols, such as nucleotides and saccharides, thus aiding in their purification .

Sensor Development

The compound’s ability to form complexes with diols and similar structures is also harnessed in the development of chemical sensors . These sensors can detect and measure the concentration of various biological and chemical substances in real-time .

Therapeutic Applications

Lastly, in therapeutic applications , the compound’s structural features are being explored for use in targeted drug delivery systems. Its ability to bind to certain biological molecules could potentially be used to direct therapeutic agents to specific sites within the body .

Mechanism of Action

The mechanism of action for “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is not specified in the available resources. The mechanism of action for a compound typically depends on its intended use, which in this case is for proteomics research .

properties

IUPAC Name

[3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSICDGBVQTFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661237
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

CAS RN

850567-32-7
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.